Fasidotrilat
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Overview
Description
Fasidotrilat is a synthetic organic compound known for its dual inhibitory action on angiotensin I converting enzyme (ACE) and neprilysin (NEP). It is the active metabolite of the prodrug fasidotril, which has been studied for its potential therapeutic effects in treating conditions such as hypertension and heart failure .
Preparation Methods
Fasidotrilat is synthesized through a series of chemical reactions starting from specific precursor molecules. The synthetic route involves the formation of a diester prodrug, fasidotril, which is then metabolized to produce this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Fasidotrilat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Chemistry: It serves as a model compound for studying dual enzyme inhibition and the development of new therapeutic agents.
Biology: Fasidotrilat is used in research to understand the biological pathways involving ACE and NEP.
Medicine: It has shown promise as an antihypertensive agent, effectively lowering blood pressure in animal models and human studies
Mechanism of Action
Fasidotrilat exerts its effects by inhibiting both ACE and NEP at nanomolar concentrations. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibition of NEP prevents the degradation of natriuretic peptides, which have vasodilatory and diuretic effects. This dual inhibition leads to a reduction in blood pressure and improved cardiovascular function .
Comparison with Similar Compounds
Fasidotrilat is unique due to its dual inhibitory action on both ACE and NEP. Similar compounds include:
Omapatrilat: Another dual ACE and NEP inhibitor, but with different pharmacokinetic properties.
Sampatrilat: Similar to this compound, it inhibits both ACE and NEP but has a different chemical structure.
Alatriopril: A compound with similar dual inhibitory action but distinct in its molecular configuration.
This compound stands out due to its specific inhibitory constants and the balance it achieves between ACE and NEP inhibition, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
135038-59-4 |
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Molecular Formula |
C14H17NO5S |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H17NO5S/c1-8(14(17)18)15-13(16)10(6-21)4-9-2-3-11-12(5-9)20-7-19-11/h2-3,5,8,10,21H,4,6-7H2,1H3,(H,15,16)(H,17,18)/t8-,10+/m0/s1 |
InChI Key |
TXSINLUUGRGAJO-WCBMZHEXSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)CS |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aladotrilat Fasidotrilat N-(3-(3,4-methylenedioxyphenyl)-2-mercaptomethyl-1-oxopropyl)-alanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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